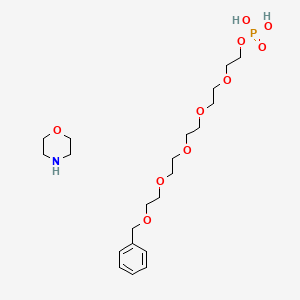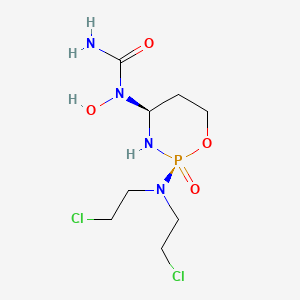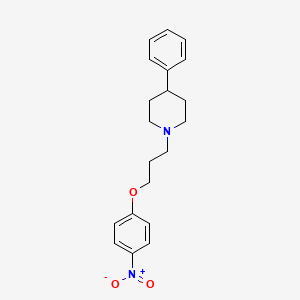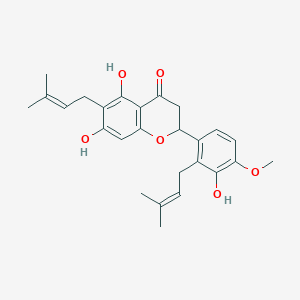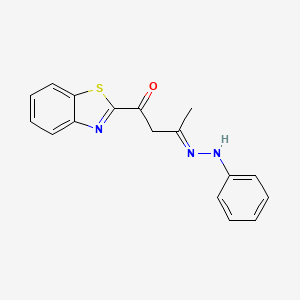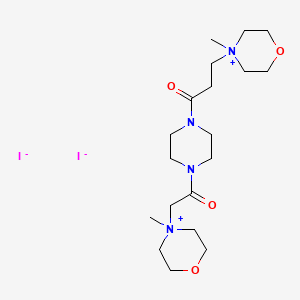
Morpholinium, 4-methyl-4-(3-(4-((4-methylmorpholinium-4-yl)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinium, 4-methyl-4-(3-(4-((4-methylmorpholinium-4-yl)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide is a complex organic compound with the molecular formula C14-H28-N2-O4.2I. This compound is known for its unique structure, which includes morpholinium and piperazinyl groups, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4-methyl-4-(3-(4-((4-methylmorpholinium-4-yl)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide typically involves multiple steps. The process begins with the preparation of the morpholinium and piperazinyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acetic anhydride, morpholine, and piperazine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to achieve high yields and minimize by-products. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Morpholinium, 4-methyl-4-(3-(4-((4-methylmorpholinium-4-yl)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Morpholinium, 4-methyl-4-(3-(4-((4-methylmorpholinium-4-yl)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholinium, 4-methyl-4-(3-(4-((4-methylmorpholinium-4-yl)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling cascades. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Morpholinium, 4-methyl-4-(3-(4-((4-methylmorpholinium-4-yl)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide include:
- N-Cyclohexyl-N’-[2-[(4-methylmorpholinium)-4-yl]ethyl]carbodiimide
- 4-Methyl-4-[2-(3-cyclohexylcarbodiimide-1-yl)ethyl]morpholinium .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
88514-28-7 |
|---|---|
Molecular Formula |
C19H36I2N4O4 |
Molecular Weight |
638.3 g/mol |
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)-1-[4-[2-(4-methylmorpholin-4-ium-4-yl)acetyl]piperazin-1-yl]propan-1-one;diiodide |
InChI |
InChI=1S/C19H36N4O4.2HI/c1-22(9-13-26-14-10-22)8-3-18(24)20-4-6-21(7-5-20)19(25)17-23(2)11-15-27-16-12-23;;/h3-17H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
AOTYBLUJDNUEAG-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCOCC1)CCC(=O)N2CCN(CC2)C(=O)C[N+]3(CCOCC3)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


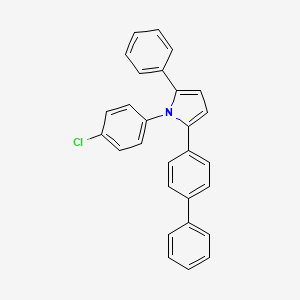
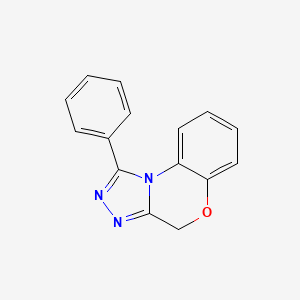
![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B12713874.png)
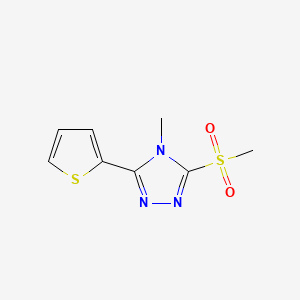
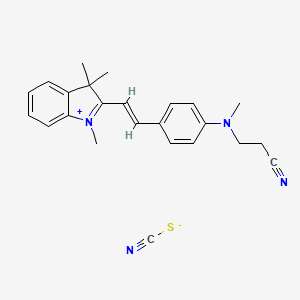
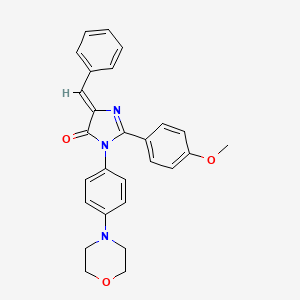
![9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12713896.png)
